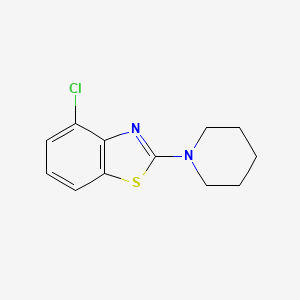

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-chloro-2-piperidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCMPPLBHWCLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux . Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Antidiabetic Activity

Benzothiazole derivatives, including compounds similar to 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole, have been evaluated for their antidiabetic properties. Research indicates that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, studies have reported that certain benzothiazole derivatives exhibit significant antidiabetic effects through mechanisms involving the modulation of glucose metabolism and insulin signaling pathways .

Anticancer Properties

The compound has shown promise in anticancer research. Benzothiazole derivatives are known to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers. A study highlighted that modifications in the benzothiazole structure can lead to enhanced antiproliferative activity against human cancer cells, suggesting that this compound could be a potential candidate for further development as an anticancer agent .

Neuropharmacological Effects

Research into the neuropharmacological effects of benzothiazole derivatives indicates their potential in treating neuropsychiatric disorders. Compounds targeting dopamine receptors, particularly the D4 receptor, have been explored for their ability to modulate cognition and behavior in animal models. The structural similarity of this compound to other D4 receptor ligands suggests it could also exhibit similar neuroactive properties .

Antimicrobial Activity

Molecular docking studies have indicated that benzothiazole derivatives can effectively bind to bacterial enzymes, suggesting potential applications as antimicrobial agents. Compounds like this compound may disrupt essential bacterial processes such as DNA replication and protein synthesis, thus inhibiting bacterial growth .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzothiazole derivatives. SAR studies have demonstrated that specific substitutions on the benzothiazole ring can significantly influence biological activity. For example, modifications at the piperidine moiety can enhance binding affinity to various biological targets .

Synthesis and Characterization

A notable study involved the synthesis of several piperidine-substituted benzothiazoles using microwave irradiation techniques. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for biological evaluations .

Evaluation in Preclinical Models

In a preclinical evaluation of a related benzothiazole compound, significant antiproliferative activity was observed in pancreatic ductal adenocarcinoma models. The compound's IC50 values indicated potent activity against cancer cell lines compared to non-cancerous cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking the access of natural substrates.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

- Substituents : 7-chloro, 4-methoxy, and 2-piperazinyl.

- Key Differences: The piperazinyl group (vs. The methoxy group at position 4 enhances electron-donating effects, which may alter reactivity compared to the unsubstituted benzothiazole core in the target compound.

- Molecular Weight : 283.77 g/mol (higher than the target compound due to methoxy and piperazinyl groups) .

6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole

- Substituents : 6-trifluoromethoxy, 2-piperazinyl.

- Key Differences :

- The trifluoromethoxy group is strongly electron-withdrawing, improving metabolic stability and membrane permeability compared to the chloro substituent .

- Demonstrated high potency in use-dependent inhibition of sodium channels, suggesting substituent position (6 vs. 4) significantly impacts biological activity .

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

- Substituents : 5-chloro, 2-trimethoxyphenyl.

- Enhanced π-electron delocalization in the benzene ring vs. thiazole ring may influence electronic interactions .

Physicochemical Properties

- Lipophilicity : Piperidinyl groups generally increase lipophilicity (logP ~2.5–3.0) compared to piperazinyl analogs (logP ~1.8–2.3) due to reduced polarity .

- Solubility : Methoxy and piperazinyl groups improve aqueous solubility (e.g., 7-chloro-4-methoxy analog) but may limit CNS penetration .

- Metabolic Stability : Chloro and trifluoromethoxy substituents reduce oxidative metabolism, enhancing half-life in vivo .

Biological Activity

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzothiazole ring substituted with a chlorine atom and a piperidine moiety, which may influence its pharmacological properties. This article focuses on the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.

The biological activity of this compound primarily involves the inhibition of various enzymes critical for bacterial growth and proliferation. Key targets include:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Essential for DNA replication and transcription.

- Peptide Deformylase : Plays a role in protein synthesis.

By inhibiting these enzymes, the compound disrupts essential biochemical pathways such as DNA replication and protein synthesis, leading to antibacterial effects.

Biological Activity Overview

The compound exhibits notable antibacterial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens on the WHO priority list. The effectiveness of this compound in inhibiting bacterial growth has been demonstrated through various assays .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have investigated the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study evaluated the compound's activity against a panel of bacterial strains. Results indicated significant inhibition of growth at low micromolar concentrations, suggesting its potential as a therapeutic agent against resistant strains .

- Cancer Research : Although primarily noted for its antibacterial properties, there are emerging studies exploring its anticancer potential. Preliminary findings suggest that modifications to the benzothiazole structure may enhance its cytotoxic effects on cancer cell lines through similar mechanisms involving enzyme inhibition .

Comparison with Similar Compounds

When compared with other benzothiazole derivatives, this compound demonstrates unique properties due to its piperidine ring. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-6-chlorobenzothiazole | Lacks piperidine ring | Moderate antibacterial activity |

| 4-Chloro-2-morpholin-1-yl-1,3-benzothiazole | Morpholine ring instead of piperidine | Altered pharmacokinetic properties |

| 2-(Piperidin-1-yl)benzothiazole | No chlorine substitution | Varies in reactivity |

These comparisons highlight how structural variations can impact biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced via reactions with chlorinated intermediates under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as a base to facilitate deprotonation and substitution, as seen in analogous benzimidazole syntheses where 4-chlorobenzyl chloride reacts with heterocyclic precursors . Solvent selection (e.g., DMF or acetonitrile) and catalyst optimization (e.g., copper iodide for Sonogashira coupling) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm aromatic and piperidine proton environments), IR spectroscopy (to identify C-Cl and C-S stretches), and mass spectrometry (ESI-MS) (for molecular ion verification) is recommended. For example, ¹H NMR peaks for the piperidine moiety typically appear as multiplet signals between δ 1.5–2.5 ppm, while aromatic protons in the benzothiazole ring resonate around δ 7.0–8.5 ppm . Elemental analysis (C, H, N) further validates purity .

Q. How can thermal stability be assessed for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into decomposition patterns. For benzimidazole analogs, TGA profiles show gradual weight loss starting at ~200°C, correlating with piperidine or chlorophenyl group degradation. DTA peaks indicate exothermic/endothermic transitions, aiding in stability benchmarking .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in coupling reactions?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (polar aprotic solvents like DMF for better solubility), and temperature (60–100°C for accelerated kinetics) is essential. For example, triazole-thiazole hybrids synthesized under microwave irradiation achieved >80% yield compared to conventional heating . Reaction monitoring via TLC or HPLC ensures intermediate control.

Q. How can contradictions in spectroscopic data between positional isomers be resolved?

- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) calculations distinguishes isomers by analyzing low-frequency vibrational modes. For chlorophenyl benzimidazoles, THz absorption peaks at 1.2–1.6 THz correlate with chlorine substitution patterns, validated by DFT-simulated spectra . This approach is transferable to benzothiazole systems.

Q. What strategies validate bioactivity through molecular docking studies?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins. For triazole-thiazole hybrids, docking poses revealed hydrogen bonding with active-site residues (e.g., α-glucosidase), supported by fluorescence quenching data . MD simulations (>50 ns) further evaluate complex stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.